molecular formula C16H20O B8152512 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene

Cat. No.: B8152512
M. Wt: 228.33 g/mol
InChI Key: QZIXGLGBIUKVKT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene is an organic compound that features a benzene ring substituted with a cyclohexylmethoxy group, an ethynyl group, and a methyl group

Preparation Methods

The synthesis of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the cyclohexylmethoxy group can be introduced by reacting cyclohexylmethyl alcohol with an appropriate alkyl halide under basic conditions. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Chemical Reactions Analysis

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, such as the ethynyl group, can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene can be compared with other similar compounds, such as:

    1-(Cyclohexylmethoxy)-3-ethynylbenzene: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(Cyclohexylmethoxy)-5-methylbenzene: Lacks the ethynyl group, which can influence its chemical behavior and applications.

    1-(Cyclohexylmethoxy)-3-methylbenzene:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-3-ethynyl-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h1,9-11,15H,4-8,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXGLGBIUKVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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